molecular formula C14H12N2O6 B1266988 1,2-Bis(4-nitrophenoxy)ethane CAS No. 14467-69-7

1,2-Bis(4-nitrophenoxy)ethane

Cat. No. B1266988
CAS RN: 14467-69-7
M. Wt: 304.25 g/mol
InChI Key: DGNVEKKAEPFSIH-UHFFFAOYSA-N
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Description

“1,2-Bis(4-nitrophenoxy)ethane” is a chemical compound with the linear formula C14H12N2O6 . It has a molecular weight of 304.262 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “1,2-Bis(4-nitrophenoxy)ethane” and its derivatives has been investigated in several studies . One study reported the synthesis of a dinitro derivative of bibenzyl by a unique method of oxidation . Another study reported the synthesis of thermally and mechanically improved polyurethane-urea elastomers using novel diamines as chain extenders .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(4-nitrophenoxy)ethane” has been analyzed in several studies . The molecule contains a total of 35 bonds, including 23 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 nitro groups (aromatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

The chemical reactions of “1,2-Bis(4-nitrophenoxy)ethane” have been studied . The mechanism and kinetics of the ·OH-initiated atmospheric reaction of this compound have been investigated by combined quantum chemical calculations and kinetics modeling .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Bis(4-nitrophenoxy)ethane” have been analyzed . The compound has a molecular weight of 304.262 and a linear formula of C14H12N2O6 .

Scientific Research Applications

Synthesis of Ethylene Dianiline Derivatives

1,2-Bis(4-nitrophenoxy)ethane: is used as a precursor in the synthesis of 4,4’-(ethane-1,2-diyl)dianiline (EDA), a compound with significant applications in polymer science and material engineering . The novel synthesis method using a fish tank aerator presents an innovative approach to producing EDA, which is a critical component in the manufacture of certain plastics and resins.

Catalytic Reduction Studies

The compound serves as a model substance for studying catalytic reduction processes. Researchers compare different reduction methods, such as using hydrazine hydrate or hydrogen gas with Raney Nickel, to convert 1,2-Bis(4-nitrophenoxy)ethane to EDA . These studies are vital for understanding reaction mechanisms and optimizing industrial chemical processes.

Biological Activity Exploration

Bibenzyl derivatives, to which 1,2-Bis(4-nitrophenoxy)ethane is structurally related, exhibit a range of biological activities. They are explored for their potential as cytotoxic agents, antimitotic agents, and neuroprotective agents, among others . This compound could serve as a starting point for the development of new pharmaceuticals targeting various diseases.

Electronic Industry Applications

In the electronic industry, derivatives of 1,2-Bis(4-nitrophenoxy)ethane are investigated for their utility in fabricating molecular electronic devices, electrochromic polymers, scintillation materials, and flame retardants . The compound’s structural properties make it suitable for these advanced technological applications.

Antioxidant and Antiproliferative Agent Development

Research indicates that bibenzyl compounds, related to 1,2-Bis(4-nitrophenoxy)ethane , have antioxidant and antiproliferative properties. These properties are beneficial in developing treatments for conditions like cancer, where controlling cell growth and protecting cells from oxidative stress are crucial .

Neurodegenerative Disease Treatment

The neuroprotective effects of bibenzyl derivatives suggest that 1,2-Bis(4-nitrophenoxy)ethane could be used in creating treatments for neurodegenerative diseases such as Parkinson’s disease. Its potential to protect retinal cells also opens avenues for research in eye health .

Cosmetic Industry Uses

As a tyrosinase inhibitor, 1,2-Bis(4-nitrophenoxy)ethane and its derivatives could be used in the cosmetic industry for skin whitening products. The compound’s ability to inhibit enzyme activity that leads to pigmentation is of particular interest for developing new skincare formulations .

Agronomic and Pesticide Applications

Bibenzyl derivatives are used in agriculture as antifungals and antiprotozoals. Given the structural similarity, 1,2-Bis(4-nitrophenoxy)ethane could be explored for its efficacy in protecting crops from fungal and protozoal infections, contributing to safer and more sustainable farming practices .

Mechanism of Action

Mode of Action

It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may undergo various chemical reactions to form other compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize.

Safety and Hazards

The safety and hazards of “1,2-Bis(4-nitrophenoxy)ethane” have been addressed in several sources . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions of “1,2-Bis(4-nitrophenoxy)ethane” research could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for a comprehensive environmental risk assessment for this compound .

properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNVEKKAEPFSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932378
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-nitrophenoxy)ethane

CAS RN

14467-69-7
Record name Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro-
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Record name 14467-69-7
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Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(4-NITROPHENOXY)ETHANE
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Synthesis routes and methods I

Procedure details

62 g (1 mol) ethylene glycol, 346.5 g (2.2 mols) 4-nitrochlorobenzene and 140 g powdered sodium hydroxide were reacted following the procedure described in Example 1 in 600 ml DMSO.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
346.5 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
600 mL
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Synthesis routes and methods II

Procedure details

183 g (1 mol) 1-(2-hydroxyethoxy)-4-nitro-benzene, 173.3 g (1.1 mols) 4-nitrochlorobenzene and 70 g powdered sodium hydroxide were reacted following the procedure described in Example 1 in 600 ml DMSO.
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
173.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,2-bis(4-nitrophenoxy)ethane synthesized and what is its role in polyimide production?

A1: 1,2-bis(4-nitrophenoxy)ethane is synthesized through an aromatic nucleophilic substitution reaction. This involves reacting 1-fluoro-4-nitrobenzene with ethylene glycol []. The resulting dinitro compound is a crucial precursor in polyimide synthesis. It can be chemically or catalytically reduced to its corresponding diamine, 1,2-bis(4-aminophenoxy)ethane. This diamine is then polymerized with dianhydrides, such as 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofuradione, to yield polyimides [].

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